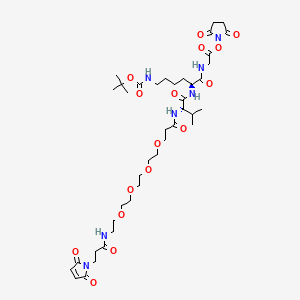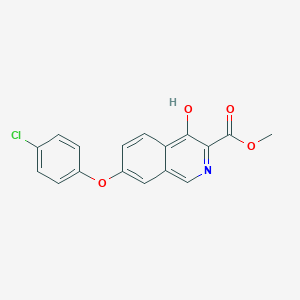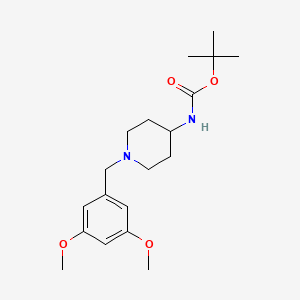
Fmoc-Ala-Ala-Asn(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-Ala-Asn(Trt)-OH is a synthetic peptide compound commonly used in the field of bioconjugation and peptide synthesis. The compound consists of three amino acids: alanine, alanine, and asparagine, with the asparagine residue protected by a trityl group (Trt) and the N-terminal protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized as a building block in the synthesis of more complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. Subsequent amino acids (Ala and Asn(Trt)) are added sequentially through a series of coupling and deprotection steps. The Fmoc group is removed using a base such as piperidine, while the trityl group is removed using an acid such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Fmoc-Ala-Ala-Asn(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; TFA for Trt removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The primary products formed from these reactions are extended peptides or modified peptides with specific functional groups introduced through substitution reactions.
科学的研究の応用
Chemistry
Fmoc-Ala-Ala-Asn(Trt)-OH is widely used in peptide synthesis as a building block for creating longer peptide chains. It is also employed in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model peptide for understanding the structure and function of proteins.
Medicine
This compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines. It is also used in drug delivery systems, such as antibody-drug conjugates (ADCs).
Industry
In the industrial sector, this compound is used in the production of bioconjugates, biosensors, and diagnostic tools. It is also employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-OH depends on its specific application. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trityl and Fmoc protecting groups help to prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions.
類似化合物との比較
Similar Compounds
Fmoc-Ala-Ala-Gly(Trt)-OH: Similar structure but with glycine instead of asparagine.
Fmoc-Ala-Ala-Ser(Trt)-OH: Similar structure but with serine instead of asparagine.
Fmoc-Ala-Ala-Thr(Trt)-OH: Similar structure but with threonine instead of asparagine.
Uniqueness
Fmoc-Ala-Ala-Asn(Trt)-OH is unique due to the presence of the asparagine residue, which introduces a polar side chain capable of forming hydrogen bonds. This property can influence the overall structure and function of the resulting peptides, making it particularly useful in applications where specific interactions with molecular targets are required.
特性
分子式 |
C44H42N4O7 |
|---|---|
分子量 |
738.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1 |
InChIキー |
PMEYZYXHXRXGHF-HXUMPODJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)





![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)




